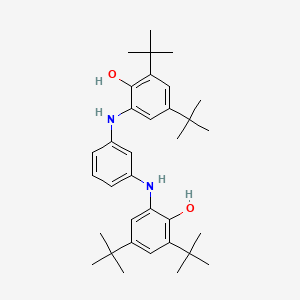
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol), commonly known as TBPD, is an organic compound with a wide range of applications in the medical and scientific fields. It is an antioxidant that can be used to protect against oxidative damage in cells and tissues, and has been studied for its potential to treat a variety of diseases. TBPD has been used in research to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of drugs and other compounds. In addition, TBPD has been studied for its potential to protect against cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Catalytic Activities and Complex Formation
The compound is involved in synthesizing oxovanadium(V) complexes with tripodal bisphenolate and monophenolate ligands. These complexes exhibit catalytic activities, particularly in the epoxidation of cis-cyclooctene and the sulfoxidation of thioanisole or methyl-p-tolylsulfide using tert-butyl hydroperoxide (TBHP) or H2O2 as oxidants. These reactions underline the potential of the compound in catalysis, especially in oxidation reactions that are crucial in synthetic chemistry (Hossain et al., 2019).
Structural and Electronic Properties
Research on cobalt(III) complexes with electron-rich phenolato pentadentate ligands, where the compound acts as a bridging unit, has provided insights into the redox processes and electronic behavior dominated by phenolatecobalt charge transfer. This area of study opens up possibilities for designing materials with specific electronic properties, which could be relevant in areas like molecular electronics and photovoltaics (Allard et al., 2012).
Polymerization Initiators
Group 3 metal initiators with an [OSSO]-type bis(phenolate) ligand for the stereoselective polymerization of lactide monomers demonstrate the compound's utility in polymer science. The ability to influence the tacticity of polylactides through the design of the ligand system can have significant implications for developing biodegradable polymers with tailored properties (Kapelski et al., 2012).
Enzymatic Oxidative Polycondensation
The enzymatic oxidative polycondensation of a bisphenol derivative related to the compound using horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) as an oxidizer presents an environmentally friendly approach to synthesizing polymers. This method highlights the compound's relevance in sustainable chemistry and materials science, emphasizing green chemistry principles (Koçak et al., 2015).
Synthesis and Characterization
The synthesis and characterization of coordination polymers with the compound as a ligand have been explored, highlighting its role in forming structures with varying coordination numbers and biological activities. This research area underscores the potential of the compound in developing new materials with specific functions and activities (Younis, 2015).
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyanilino)anilino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-16-25(33(7,8)9)29(37)27(18-21)35-23-14-13-15-24(20-23)36-28-19-22(32(4,5)6)17-26(30(28)38)34(10,11)12/h13-20,35-38H,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCDEPWGKWRMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC=C2)NC3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478400 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) | |
CAS RN |
2951-81-7 |
Source


|
| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

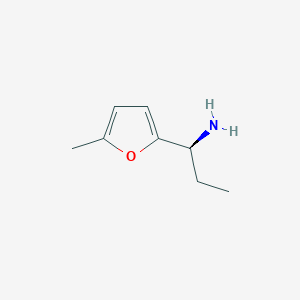


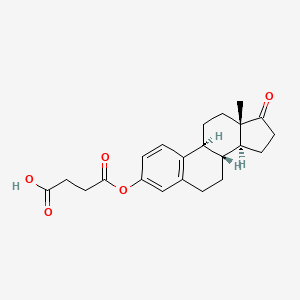
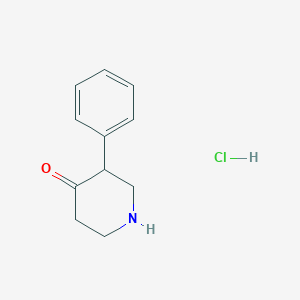
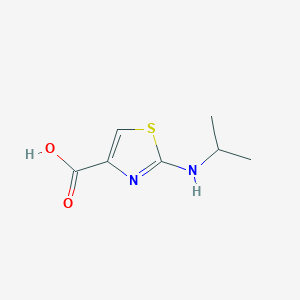

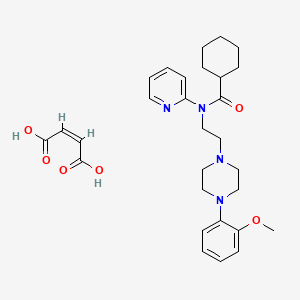
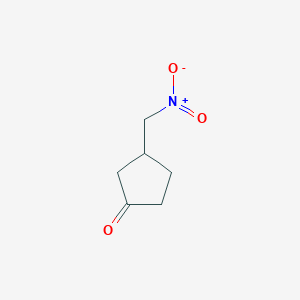
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
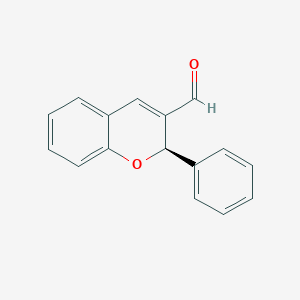
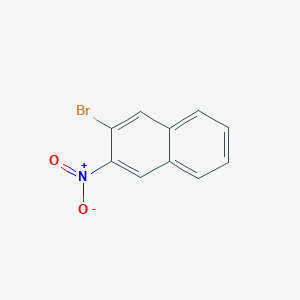
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
